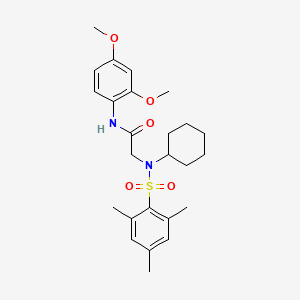
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves the reaction of specific phenyl and pyridinyl groups with acetic acid derivatives under controlled conditions to achieve the desired acetamide structure. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substituents showcases a method that could be adapted for synthesizing 2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide by adjusting the substituents to match the target compound's structure (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure analysis involves studying the compound's geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For analogs of our compound of interest, studies have detailed the conformational preferences influenced by the specific aryl and alkyl groups attached to the acetamide backbone, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactions of acetamide derivatives often involve modifications at the phenyl or pyridinyl rings or the acetamide group itself. These reactions can include halogenation, nitration, and sulfonation, which significantly alter the compound's chemical and biological activities. For example, the fluorination of phenylacetamide derivatives showcases the reactivity of these compounds under various conditions, leading to products with potentially different biological activities (Banks et al., 1996).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups. The crystal structure of related compounds, for instance, reveals how intermolecular interactions, such as hydrogen bonding, can affect the compound's physical state and stability (Qian et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can be inferred from studies on similar compounds. These properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of the amide group, and the potential for undergoing various organic reactions. The study of N-halogeno compounds, for example, provides insight into the electrophilic and nucleophilic reactions that could be relevant for modifying or synthesizing analogs of the compound of interest (Banks et al., 1996).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-6-7-13(16-9-10)17-14(18)8-11-4-2-3-5-12(11)15/h2-7,9H,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGJJCXCCYEFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)
![N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4717421.png)
![2-{5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)
![2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B4717439.png)
![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)